molecular formula C15H19BrN2O2 B1389712 2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide CAS No. 1138445-85-8

2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide

Cat. No.: B1389712
CAS No.: 1138445-85-8
M. Wt: 339.23 g/mol
InChI Key: UBYJXSKDHMHUNU-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits potential positional isomerism due to:

  • Substituent placement on the benzene ring : The bromoacetamide and piperidinylcarbonyl groups could theoretically occupy other positions (e.g., para or meta), though the ortho configuration is specified in the name .
  • Piperidine ring substitution : The methyl group on the piperidine ring is fixed at position 4, but alternative substitutions (e.g., 3-methyl) would generate distinct isomers .

Stereochemical Considerations

  • Piperidine ring conformation : The 4-methylpiperidine group adopts a chair conformation , with the methyl group typically in the equatorial position to minimize steric strain .
  • Amide bond planarity : The –CO–NH– linkage restricts rotation, fixing the spatial arrangement of the benzene and piperidine rings.
  • Chirality :
    • The piperidine nitrogen is not chiral due to its planar amide hybridization.
    • No chiral centers are present in the molecule under standard conditions, as confirmed by the absence of stereochemical descriptors in its IUPAC name .

Comparative Analysis

In contrast to 4-methylpiperidine (C6H13N), which undergoes rapid nitrogen inversion , the incorporation of the piperidine nitrogen into an amide bond in this compound locks the ring geometry, eliminating inversion dynamics. This rigidity differentiates it from non-amide piperidine derivatives .

Feature This Compound 4-Methylpiperidine
Nitrogen hybridization sp² (amide) sp³ (amine)
Ring conformation mobility Restricted by amide planarity Flexible (chair-chair interconversion)
Chirality No chiral centers Axial/equatorial conformers

Properties

IUPAC Name

2-bromo-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-11-6-8-18(9-7-11)15(20)12-4-2-3-5-13(12)17-14(19)10-16/h2-5,11H,6-10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJXSKDHMHUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide, with the molecular formula C15H19BrN2O2C_{15}H_{19}BrN_{2}O_{2} and a molecular weight of 339.24 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H19BrN2O2C_{15}H_{19}BrN_{2}O_{2}
  • Molecular Weight : 339.24 g/mol
  • CAS Number : 1138445-85-8
  • Purity : ≥95% .

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For example, a related compound was tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, showing effective seizure protection at dosages ranging from 100 to 300 mg/kg .

The structure-activity relationship analysis revealed that:

  • The presence of the piperidine moiety is critical for enhancing anticonvulsant efficacy.
  • Compounds with higher lipophilicity tended to show better protective effects against seizures .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. In vitro studies demonstrated that analogs of this compound exhibited significant antibacterial activity against various strains, including multi-drug resistant bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A12.5Staphylococcus aureus
Compound B6.25Escherichia coli
2-Bromo-N-{...}3.12Multi-drug resistant strains

Study on Anticonvulsant Mechanisms

A study focused on the anticonvulsant mechanisms of similar compounds revealed that they interact with neuronal voltage-sensitive sodium channels, which are pivotal in controlling neuronal excitability. The most potent derivatives showed moderate binding affinity, suggesting that structural modifications could enhance their efficacy .

Investigation of Antimicrobial Properties

An investigation into the antimicrobial properties of thiazole derivatives highlighted the importance of substituents on the phenyl ring for activity. Electron-withdrawing groups significantly enhanced antibacterial effectiveness, indicating that similar modifications could be beneficial for improving the activity of this compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to 2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide exhibit antitumor properties. The presence of the piperidine moiety is significant as it is often associated with enhanced biological activity against cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Analgesic and Anti-inflammatory Properties
The compound's structural characteristics suggest potential analgesic and anti-inflammatory effects. The piperidine ring can interact with various receptors in the central nervous system, which may lead to pain relief and reduced inflammation. Preliminary studies are needed to validate these effects through in vivo and in vitro testing.

Proteomics Research

Biochemical Applications
this compound is utilized in proteomics research as a reagent for labeling proteins. Its ability to form stable adducts with amino acids makes it a valuable tool for studying protein interactions and functions. This application is critical in understanding disease mechanisms at the molecular level.

Enzyme Inhibition Studies
The compound can also serve as an inhibitor in enzyme assays, particularly those involving serine proteases. By selectively inhibiting these enzymes, researchers can elucidate their roles in various biological processes and disease states.

Potential Therapeutic Uses

Neurological Disorders
Given its structural similarity to known neuroactive compounds, there is potential for this compound to be explored as a treatment for neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems through this compound could lead to new therapeutic strategies.

Cardiovascular Applications
The compound's interactions with vascular smooth muscle cells suggest a potential role in cardiovascular health. It may influence vasodilation and blood pressure regulation, warranting further investigation into its cardiovascular effects.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various piperidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, highlighting the importance of further development.

Case Study 2: Proteomics Application

In a study featured in Proteomics, researchers employed this compound for selective labeling of proteins involved in metabolic pathways. The findings demonstrated that the compound could effectively label target proteins, facilitating deeper insights into their functions within cellular systems.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Bromoacetamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
2-Bromo-N-(4-bromophenyl)acetamide 4-Bromophenyl 293.02 148–150
2-Bromo-N-(2-chlorophenyl)acetamide 2-Chlorophenyl 232.48 Not reported
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide 4-Phenylthiazole 307.18 180
2-Bromo-N-(4-trifluoromethylphenyl)acetamide 4-Trifluoromethylphenyl 266.08 Not reported
2-Bromo-N-{2-[(4-methylpiperidinyl)carbonyl]-phenyl}acetamide 2-[(4-Methylpiperidinyl)carbonyl]phenyl ~352.23 (estimated) Not reported

Structural Insights :

  • Aromatic Substitution: Compounds with electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) on the phenyl ring exhibit higher melting points and enhanced stability due to increased dipole interactions . For example, 2-Bromo-N-(4-bromophenyl)acetamide melts at 148–150°C, whereas non-halogenated analogues typically have lower melting points .
  • Heterocyclic Modifications : The thiazole derivative (2-Bromo-N-(4-phenylthiazol-2-yl)acetamide) shows a significantly higher melting point (180°C), attributed to π-π stacking and hydrogen-bonding interactions in the crystal lattice .
  • Piperidine vs. Piperazine : The target compound’s 4-methylpiperidine group contrasts with piperazine-containing analogues (e.g., N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide), where the additional nitrogen in piperazine enhances hydrogen-bonding capacity but may reduce lipophilicity .

Physicochemical Properties

  • Solubility : Bromoacetamides with lipophilic substituents (e.g., trifluoromethyl or methoxy groups) exhibit lower aqueous solubility but better membrane permeability .
  • Hydrogen Bonding : Intramolecular C–H···O bonds in 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide stabilize the crystal structure, a feature likely shared by the target compound due to its carbonyl and piperidine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide
Reactant of Route 2
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2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide

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